molecular formula C22H21NO3 B4924408 2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B4924408
M. Wt: 347.4 g/mol
InChI Key: UZFDRFFDCWYPFY-UHFFFAOYSA-N
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Description

2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a bicyclic isoindole-dione derivative characterized by a fused 4,7-methanoisoindole-1,3(2H)-dione core substituted with a 4-(4-methylphenoxy)phenyl group. Its rigid bicyclic framework and aromatic substituents contribute to unique steric and electronic properties, which may influence binding affinity to biological targets such as carbonic anhydrases or aldose reductases .

Properties

IUPAC Name

4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-13-2-8-17(9-3-13)26-18-10-6-16(7-11-18)23-21(24)19-14-4-5-15(12-14)20(19)22(23)25/h2-3,6-11,14-15,19-20H,4-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFDRFFDCWYPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4C5CCC(C5)C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, followed by the opening of the epoxide with nucleophiles . This process can yield various derivatives, including amino and triazole derivatives, through the reaction with sodium azide . Hydroxyl analogues can be obtained from cis-hydroxylation, and the hydroxyl groups can be converted to acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. Key considerations would include the availability of starting materials, reaction efficiency, and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can occur, particularly at the phenyl and methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium azide for nucleophilic substitution, and various acids and bases for other transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the derivatives used. For example, in anticancer research, the compound may interact with cellular pathways to inhibit cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with key analogs, focusing on structural modifications, molecular properties, and reported biological activities.

Compound Molecular Formula Molecular Weight Key Substituents Reported Activity
Target compound : 2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione C₂₂H₂₁NO₃ 347.41 g/mol 4-(4-methylphenoxy)phenyl Limited direct data; inferred enzyme inhibition potential from analogs .
Analog 1 : (3aR,4S,7R,7aS)-2-(4-((E)-3-(3-aryl)acryloyl)phenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives Varies (e.g., C₂₅H₂₃NO₃) ~377–450 g/mol Aryl-acryloyl group at position 4 Anticancer (HeLa cells: IC₅₀ = 12–45 μM), antimicrobial (MIC = 8–64 μg/mL) .
Analog 2 : Pyrazolyl-thiazole derivatives (e.g., 3a-i) C₂₈H₂₅BrN₄O₂S 577.48 g/mol 4-bromophenyl-thiazole and pyrazole moieties Aldose reductase inhibition (IC₅₀ = 0.8–3.2 nM), α-glycosidase inhibition .
Analog 3 : 2-[4-(2-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione C₂₁H₁₉NO₃ 333.38 g/mol 4-(2-methylphenoxy)phenyl (ortho-methyl vs. para-methyl in target compound) No direct activity reported; structural similarity suggests possible enzyme interaction .
Analog 4 : Tandospirone Citrate C₂₁H₂₉N₅O₂·C₆H₈O₇ 383.49 + 192.12 g/mol Piperazine-butyl and pyrimidinyl groups Anxiolytic (5-HT₁A receptor agonist); highlights isoindole-dione’s versatility .
Analog 5 : 8-(propan-2-ylidene)-2-[4-(4-propylphenyl)-1,3-thiazol-2-yl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione C₂₄H₂₆N₂O₂S 406.55 g/mol Thiazole and propylphenyl groups Screening compound; activity under investigation .

Key Observations:

Substituent Effects on Activity: The aryl-acryloyl derivatives (Analog 1) exhibit potent anticancer and antimicrobial activity, attributed to the conjugated acryloyl group enhancing electrophilic interactions with biological targets . In contrast, the pyrazolyl-thiazole analogs (Analog 2) show exceptional aldose reductase inhibition due to thiazole’s hydrogen-bonding capacity and bromine’s electron-withdrawing effects .

Molecular Weight and Bioavailability: The target compound (347.41 g/mol) is lighter than pyrazolyl-thiazole derivatives (e.g., 577.48 g/mol), suggesting better membrane permeability. However, Analog 2’s higher molecular weight correlates with sub-nanomolar enzyme inhibition, indicating a trade-off between size and potency .

Structural Flexibility: Tandospirone Citrate (Analog 4) demonstrates the isoindole-dione core’s adaptability; its piperazine extension enables serotonin receptor binding, whereas the target compound’s rigid methano bridge may favor enzyme active-site interactions .

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